Articainic acid

説明

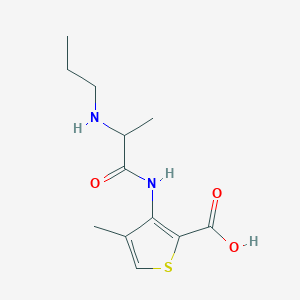

Structure

3D Structure

特性

IUPAC Name |

4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPKINKNYDFRIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921296 |

Source

|

| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114176-52-2 |

Source

|

| Record name | 2-Carboxyarticaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTICAINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

From Anesthetic to Analyte: A Technical Guide to the Synthesis of Articainic Acid from Articaine

Introduction: The Significance of a Metabolite

Articaine, a widely utilized local anesthetic in dentistry and other medical fields, is distinguished by its thiophene ring structure and, critically, an ester linkage that dictates its metabolic fate.[1][2] Its primary metabolite, articainic acid, is formed through the rapid hydrolysis of this ester group by plasma esterases.[3] While pharmacologically inactive, articainic acid is of paramount importance for researchers and drug development professionals.[4] Its concentration in biological matrices serves as a key biomarker in pharmacokinetic and toxicological studies, enabling a precise understanding of articaine's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The ability to reliably synthesize high-purity articainic acid in the laboratory is therefore essential for its use as an analytical reference standard, ensuring the accuracy and validity of such studies. This guide provides an in-depth examination of the chemical pathway and a detailed protocol for the synthesis of articainic acid from its parent compound, articaine.

Part 1: The Chemical Principle - Saponification

The conversion of articaine to articainic acid is a classic example of ester hydrolysis. Specifically, it is achieved through saponification, a process involving the base-catalyzed hydrolysis of an ester.

The reaction mechanism proceeds in two main stages:

-

Nucleophilic Acyl Substitution: A hydroxide ion (from a base like sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester group in the articaine molecule. This forms a tetrahedral intermediate.

-

Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a methoxide ion (⁻OCH₃) and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the excess base to yield the carboxylate salt (sodium articainate), which is soluble in the aqueous medium. Methanol is formed as a byproduct.

-

Protonation: A final acidification step is required to protonate the carboxylate salt, causing the neutral articainic acid to precipitate out of the solution, allowing for its isolation.

This process is essentially irreversible because the final deprotonation of the carboxylic acid is energetically favorable.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from articaine to articainic acid.

Caption: Chemical conversion of Articaine to Articainic Acid via saponification.

Part 2: Experimental Protocol

This section details a robust, self-validating protocol for the synthesis of articainic acid from articaine hydrochloride. The procedure is designed for clarity and reproducibility in a standard laboratory setting.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Articaine Hydrochloride | ≥99% Purity | Sigma-Aldrich | Starting material |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Hydrolysis reagent |

| Methanol (MeOH) | HPLC Grade | VWR | Co-solvent to aid solubility |

| Hydrochloric Acid (HCl), 37% | ACS Reagent | J.T. Baker | For acidification |

| Deionized Water (DI H₂O) | Type I | Millipore | Solvent and for work-up |

| Celite® 545 | N/A | EMD Millipore | Filter aid (optional) |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Alfa Aesar | Drying agent (for potential extraction) |

| Round-bottom flask (100 mL) | Borosilicate glass | Kimble | Reaction vessel |

| Reflux condenser | Borosilicate glass | Ace Glass | To prevent solvent loss |

| Magnetic stirrer and stir bar | N/A | IKA | For homogenous mixing |

| pH paper or calibrated pH meter | N/A | Whatman/Mettler Toledo | To monitor acidification |

| Büchner funnel and filter paper | N/A | CoorsTek/Whatman | For filtration of the product |

| Vacuum flask | Borosilicate glass | Pyrex | For vacuum filtration |

Step-by-Step Synthesis Procedure

1. Dissolution and Saponification:

-

Step 1.1: In a 100 mL round-bottom flask, dissolve 1.0 g of articaine hydrochloride in a mixture of 20 mL of deionized water and 10 mL of methanol. Stir until a clear solution is obtained.

-

Rationale: Methanol is used as a co-solvent to ensure the complete dissolution of the articaine, which has limited water solubility.

-

-

Step 1.2: Add 0.5 g of sodium hydroxide pellets to the solution.

-

Rationale: A molar excess of NaOH is used to ensure the complete hydrolysis of the ester and to neutralize the hydrochloride salt of the starting material.

-

-

Step 1.3: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) using a heating mantle.

-

Rationale: Heating accelerates the rate of the hydrolysis reaction, which would be very slow at room temperature. Refluxing prevents the loss of the volatile methanol solvent.

-

-

Step 1.4: Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Methanol 8:2) by observing the disappearance of the starting material spot.

2. Work-up and Isolation:

-

Step 2.1: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Step 2.2: Cool the flask further in an ice-water bath.

-

Step 2.3: While stirring vigorously, slowly add concentrated hydrochloric acid (37%) dropwise to the cold solution until the pH is approximately 2-3. A white precipitate of articainic acid will form.

-

Rationale: Cooling the solution before acidification helps to control the exothermic neutralization reaction and promotes the formation of well-defined crystals. Acidification protonates the sodium articainate salt, rendering it insoluble in the acidic aqueous medium.

-

-

Step 2.4: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation.

-

Step 2.5: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Step 2.6: Wash the solid on the filter with two portions of 10 mL of cold deionized water to remove any inorganic salts.

-

Rationale: Using cold water for washing minimizes the loss of the product, as articainic acid has slight solubility in water.

-

-

Step 2.7: Dry the collected solid under vacuum at 40-50°C to a constant weight.

3. Purification (Optional, if required):

-

If higher purity is needed, the crude articainic acid can be recrystallized. A suitable solvent system would be an ethanol/water mixture.

-

Step 3.1: Dissolve the crude product in a minimal amount of hot ethanol.

-

Step 3.2: Add hot water dropwise until the solution becomes slightly turbid.

-

Step 3.3: Add a few more drops of hot ethanol until the solution is clear again.

-

Step 3.4: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Step 3.5: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Part 3: Workflow and Validation

A systematic workflow is critical for ensuring the successful synthesis and validation of the final product.

Experimental Workflow Diagram

Caption: Overall workflow from synthesis to final product validation.

Characterization and Validation Data

The identity and purity of the synthesized articainic acid must be confirmed through various analytical techniques.

| Parameter | Expected Result | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₁₂H₁₈N₂O₃S | N/A (Theoretical) |

| Molecular Weight | 270.35 g/mol | Mass Spectrometry (e.g., ESI-MS) |

| Melting Point | Specific literature values are not readily available, but a sharp melting range is expected for a pure compound. A typical range might be in the area of 160-180 °C (decomposition). | Melting Point Apparatus |

| ¹H NMR | The spectrum should show the absence of the methyl ester singlet (around 3.8 ppm in articaine) and the presence of a broad singlet for the carboxylic acid proton (>10 ppm). | 400 or 500 MHz NMR Spectrometer (in DMSO-d₆) |

| ¹³C NMR | The spectrum should confirm the presence of 12 distinct carbon signals, with the carbonyl carbon of the carboxylic acid appearing around 165-175 ppm. | 100 or 125 MHz NMR Spectrometer (in DMSO-d₆) |

| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

Conclusion

The synthesis of articainic acid from articaine via base-catalyzed hydrolysis is a straightforward and reliable method for producing this critical metabolite for research and analytical purposes. By following the detailed protocol and validation steps outlined in this guide, scientists can confidently prepare high-purity articainic acid, ensuring the integrity of their pharmacokinetic and metabolic studies of the parent anesthetic, articaine. This foundational laboratory work underpins the broader understanding of drug safety and efficacy in clinical applications.

References

-

Articaine: a review of its use for local and regional anesthesia. (2012). PMC. [Link]

-

Metabolism of articaine into articainic acid and articainic acid glucoronide. (n.d.). ResearchGate. [Link]

-

Clinical pharmacokinetics of articaine. (1997). PubMed. [Link]

-

Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? (1996). PubMed. [Link]

-

Articaine in Dentistry. (2015). PharmaInfo. [Link]

-

The potential of articaine as new generation of local anesthesia in dental clinics: A review. (2022). Medicine (Baltimore). [Link]

-

Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration. (1997). PubMed. [Link]

-

A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood. (1993). PubMed. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2024). PubMed Central. [Link]

-

Articaine Hydrochloride. (n.d.). USP. [Link]

-

Clinical pharmacology and the use of articaine for local and regional anaesthesia. (2000). PubMed. [Link]

Sources

An In-Depth Technical Guide to Articainic Acid: The Principal Metabolite of a Modern Anesthetic

This guide provides a comprehensive technical overview of Articainic Acid, the primary metabolite of the widely used local anesthetic, articaine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical identity, metabolic pathways, analytical quantification, and clinical significance of this key compound. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and clinical applications.

Introduction: Defining Articainic Acid

Articainic acid is the main, pharmacologically inactive metabolite of articaine, a potent amide-type local anesthetic extensively used in dental and other minor surgical procedures.[1][2] The rapid and efficient conversion of articaine to articainic acid is a cornerstone of its favorable safety profile, minimizing the risk of systemic toxicity.[3][4] Understanding the properties and kinetics of articainic acid is, therefore, crucial for a complete comprehension of articaine's pharmacology and for the development of bioanalytical methods to monitor its use.

This guide will explore the essential technical details of articainic acid, from its fundamental chemical properties to its formation in the body and the methods used for its detection and quantification.

Core Chemical and Physical Properties

Articainic acid, also known as 2-carboxyarticaine, is chemically identified as 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid.[1][5] Its unique thiophene ring structure is a characteristic inherited from its parent compound, articaine.[2][6]

| Property | Value | Source |

| CAS Number | 114176-52-2 | [1][5] |

| Molecular Formula | C12H18N2O3S | [1] |

| Molecular Weight | 270.35 g/mol | [1][5] |

| Exact Mass | 270.1040 | [1] |

| Elemental Analysis | C: 53.31%; H: 6.71%; N: 10.36%; O: 17.75%; S: 11.86% | [1] |

The Metabolic Journey: From Articaine to Articainic Acid

The biotransformation of articaine is a rapid process that primarily occurs in the bloodstream, a feature that distinguishes it from many other amide local anesthetics which are predominantly metabolized in the liver.[2][4]

The principal metabolic reaction is the hydrolysis of the ester group present in the articaine molecule.[2][6][7] This reaction is catalyzed by plasma carboxyesterases, leading to the formation of articainic acid.[7][8] A smaller fraction, approximately 5-10%, of articaine is metabolized in the liver by cytochrome P450 (CYP) enzymes.[4][8]

This rapid inactivation to a non-toxic metabolite is a key factor in articaine's wide therapeutic range.[3] Articainic acid itself can undergo further biotransformation, primarily through glucuronidation in the kidneys, before being excreted.[2][9][10]

Caption: Metabolic conversion of Articaine to Articainic Acid.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of articaine is characterized by its rapid elimination, with a half-life of approximately 20-30 minutes.[6][11] This is a direct consequence of its swift hydrolysis to articainic acid. Following submucosal injection, peak plasma concentrations of articaine are reached within 10 to 15 minutes.[3]

Crucially, articainic acid is pharmacologically inactive and does not contribute to the local anesthetic effect or systemic toxicity.[2][4] Studies have confirmed that even when administered intravenously to a volunteer, articainic acid produced no discernible effects on EEG, ECG, blood pressure, or heart rate.[12] This inherent safety is a significant advantage, particularly when multiple injections of articaine are required.[3]

The primary route of excretion for articaine metabolites is via the kidneys, with approximately 90% being eliminated as metabolites.[2] While the rapid plasma-based metabolism reduces the burden on the liver, caution may still be warranted in patients with severe renal failure, as the accumulation of metabolites, including articainic acid, could theoretically occur.[9]

Analytical Quantification: A Methodological Approach

Accurate quantification of articaine and its primary metabolite, articainic acid, in biological matrices such as blood or plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[3][13]

A critical consideration in the analytical workflow is the rapid in-vitro hydrolysis of articaine to articainic acid after blood sampling.[13] Therefore, immediate and proper sample preparation is paramount to ensure the accuracy of the measured concentrations of both the parent drug and its metabolite.[3]

Experimental Protocol: HPLC-based Quantification of Articainic Acid

This protocol is a synthesized representation of methodologies described in the literature.[3][13]

-

Blood Sampling and Stabilization:

-

Collect blood samples into tubes containing an appropriate anticoagulant.

-

Immediately after collection, add a hydrolysis inhibitor to the sample to prevent the in-vitro conversion of articaine to articainic acid. This is a critical step for accurate quantification of both analytes.

-

Centrifuge the samples promptly at a low temperature (e.g., 4°C) to separate the plasma.

-

-

Sample Pre-treatment (Protein Precipitation):

-

To a known volume of plasma, add a protein precipitating agent (e.g., acetonitrile or perchloric acid).

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

-

Extraction and Concentration:

-

Carefully transfer the supernatant to a clean tube.

-

If necessary, the sample can be concentrated, for example, by evaporation under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically suitable for the separation.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for optimal separation.

-

Detection: UV detection at a wavelength appropriate for both articaine and articainic acid.

-

Quantification: Generate a standard curve using known concentrations of articainic acid to quantify the analyte in the unknown samples.

-

Caption: HPLC workflow for Articainic Acid quantification.

Conceptual Synthesis of Articainic Acid

While articainic acid is commercially available from specialized chemical suppliers, understanding its synthesis provides valuable chemical insight. The most direct conceptual pathway to articainic acid is through the hydrolysis of its parent compound, articaine. This process mirrors the primary metabolic pathway.

Reaction: Hydrolysis of the methyl ester of articaine.

-

Starting Material: Articaine Hydrochloride (CAS: 23964-57-0)[14]

-

Reagent: A suitable base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) in an aqueous solution.

-

Process: The ester linkage in articaine is cleaved by the hydrolytic agent, yielding articainic acid and methanol. The reaction conditions (temperature, concentration, and reaction time) would need to be optimized to ensure complete conversion and minimize side reactions.

-

Purification: The resulting articainic acid would then be isolated and purified from the reaction mixture, likely through techniques such as crystallization or chromatography.

Caption: Conceptual synthesis of Articainic Acid via hydrolysis.

Conclusion

Articainic acid, while pharmacologically inert, is a molecule of significant interest in the fields of pharmacology, drug metabolism, and analytical chemistry. Its rapid formation is a defining characteristic of the metabolism of articaine and a key contributor to the anesthetic's high safety index. A thorough understanding of the properties, metabolic pathway, and analytical methods associated with articainic acid is indispensable for professionals involved in the research and clinical application of articaine. The methodologies and insights provided in this guide serve as a foundational resource for such endeavors.

References

-

Drugs.com. Articaine Monograph for Professionals. [Link]

-

Medicine (Baltimore). The potential of articaine as new generation of local anesthesia in dental clinics: A review. [Link]

-

Wikipedia. Articaine. [Link]

-

DovePress. Articaine: a review of its use for local and regional anesthesia. [Link]

-

Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417–425. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 32170, Articaine. [Link]

-

ResearchGate. Metabolism of articaine into articainic acid and articainic acid glucoronide. [Link]

-

Taylor & Francis Online. Articaine – Knowledge and References. [Link]

-

ResearchGate. Articaine: A review of its use for localand regional anesthesia. [Link]

-

Septodont. Articaine and Lidocaine: how their chemical properties can impact your clinical use. [Link]

-

Oertel, R., Richter, K., Weile, K., Gramatté, T., Berndt, A., & Feller, K. (1993). A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood. Methods and Findings in Experimental and Clinical Pharmacology, 15(8), 541–547. [Link]

-

van Oss, G. E., Vree, T. B., Baars, A. M., Termond, E. F., & Booij, L. H. (1988). Clinical effects and pharmacokinetics of articainic acid in one volunteer after intravenous administration. Pharmacy World & Science, 10(1), 22–23. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Articaine hydrochloride--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]

- 3. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.vivarep.com [cdn.vivarep.com]

- 5. smolecule.com [smolecule.com]

- 6. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. drugs.com [drugs.com]

- 9. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Articaine - Wikipedia [en.wikipedia.org]

- 12. Clinical effects and pharmacokinetics of articainic acid in one volunteer after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.usp.org [store.usp.org]

Technical Guide: The Role of Plasma Carboxyesterase in Articainic Acid Formation

Executive Summary

This technical guide analyzes the metabolic conversion of Articaine to Articainic Acid , a critical detoxification pathway mediated by plasma carboxyesterases, specifically Butyrylcholinesterase (BChE) . Unlike traditional amide local anesthetics metabolized primarily by hepatic cytochrome P450 enzymes, articaine’s unique thiophene ring structure containing an ester side chain allows for rapid hydrolysis in the blood. This mechanism underpins its superior therapeutic index and low systemic toxicity. This document provides a mechanistic breakdown, kinetic analysis, and a validated in vitro protocol for assessing this metabolic stability.

Molecular Mechanism of Hydrolysis

The defining feature of articaine (4-methyl-3-[2-(propylamino)propionamido]-2-thiophenecarboxylic acid, methyl ester) is the presence of an ester group (-COOCH₃) attached to the thiophene ring.[1]

The Reaction

The transformation to articainic acid is a hydrolysis reaction.[2][3] The plasma enzyme attacks the carbonyl carbon of the methyl ester group.

-

Enzyme: Butyrylcholinesterase (BChE, EC 3.1.1.8).[4]

-

Products: Articainic Acid (Inactive, hydrophilic) + Methanol.

-

Site of Metabolism: ~90-95% in Plasma; minor hepatic contribution.

This conversion renders the molecule pharmacologically inert, preventing voltage-gated sodium channel blockade in systemic circulation.

Pathway Visualization

The following diagram illustrates the enzymatic cleavage mediated by BChE.

Figure 1: Mechanistic pathway of Articaine hydrolysis by Plasma BChE. The ester linkage on the thiophene ring is cleaved to form the carboxylic acid metabolite.

Enzymatic Drivers: BChE vs. Hepatic Carboxylesterases

Understanding the specific enzyme kinetics is vital for drug development, particularly when considering patient populations with atypical cholinesterase variants.

Enzyme Specificity

While human liver carboxylesterases (hCE1 and hCE2) can metabolize esters, articaine is designed to be a substrate for serum BChE . This distinction is crucial because BChE is high-capacity and ubiquitous in plasma, whereas hCE enzymes are intracellular (liver/intestine).

| Feature | Butyrylcholinesterase (BChE) | Hepatic Carboxylesterase (hCE1) |

| Primary Location | Plasma / Serum | Liver Cytosol / Microsomes |

| Role in Articaine | Major Driver (>90%) | Minor / Secondary |

| Kinetics | High Vmax, Rapid Clearance | Slower systemic access |

| Clinical Impact | Determines systemic half-life | Negligible for acute clearance |

Pharmacokinetic Impact

The rapid hydrolysis by BChE results in an elimination half-life (

Technical Insight: The rapid clearance means that even during continuous infusion or repeat injections, the risk of systemic accumulation (and thus LAST - Local Anesthetic Systemic Toxicity) is significantly lower than with amide-linked anesthetics [1, 2].[5]

Experimental Protocol: In Vitro Plasma Stability Assay

To quantify the role of plasma carboxyesterase in articaine metabolism, researchers must utilize a self-validating plasma stability assay. This protocol ensures that the observed degradation is enzymatic and not due to chemical instability.

Materials

-

Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH 7.4.

-

Test Compound: Articaine HCl (10 mM stock in DMSO).

-

Positive Control: Procaine or Chloroprocaine (known BChE substrates).

-

Negative Control: Lidocaine (stable in plasma).

-

Inhibitor (Optional): Eserine (Physostigmine) to confirm BChE specificity.

Methodological Workflow

-

Pre-Incubation: Thaw plasma at 37°C. Adjust pH to 7.4 if necessary.

-

Spiking: Add Articaine to plasma to reach a final concentration of 1–5 µM (0.1% DMSO final).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge (4000g, 15 min) and analyze supernatant via LC-MS/MS.

Assay Visualization

The following DOT diagram outlines the critical decision points and flow of the stability assay.

Figure 2: Step-by-step workflow for the In Vitro Plasma Stability Assay validating BChE activity.

Data Analysis & Acceptance Criteria

Calculate the % remaining of the parent compound at each time point relative to

-

Calculation:

, where -

Validation Criterion:

-

Lidocaine must show >95% stability over 60 mins.

-

Procaine should show rapid degradation (

min). -

Articaine should exhibit a

between 15–25 mins in healthy human plasma [3].

-

Clinical Implications of BChE Hydrolysis

The reliance on plasma carboxyesterase creates a unique clinical profile for articaine.

Safety in Hepatic Compromise

Because 90% of articaine is metabolized in the blood, patients with mild to moderate hepatic dysfunction can tolerate articaine better than standard amides (e.g., mepivacaine, bupivacaine), which rely entirely on liver clearance.

BChE Deficiency (Atypical Cholinesterase)

Patients with genetic variants of the BCHE gene (e.g., homozygous atypical) may exhibit prolonged half-lives. However, unlike succinylcholine apnea, the clinical consequence is generally limited to a slightly prolonged duration of soft tissue anesthesia rather than severe systemic toxicity, due to the redistribution of the drug into tissues [1].

Renal Excretion of Metabolite

While articainic acid is inactive, it is renally cleared. In patients with severe renal failure, articainic acid can accumulate.[2] However, since the metabolite lacks sodium channel blocking activity, this accumulation does not typically result in LAST [4].

References

-

Snoeck, M. M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33.

-

Oertel, R., et al. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417-425.

-

Domainex. (n.d.). Plasma Stability Assay Protocols and ADME Screening.

-

Malamed, S. F. (2001).[1] Articaine hydrochloride: a study of the safety of a new amide local anesthetic.[1][5] Journal of the American Dental Association, 132(2), 177-185.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Articainic Acid Protein Binding Characteristics in Serum

Executive Summary

The quantification of Articainic Acid —the primary, inactive metabolite of the local anesthetic Articaine—presents a unique challenge in serum protein binding assays. Unlike its parent compound, which exhibits high protein binding (~95%) and lipophilicity, articainic acid is a polar carboxylic acid derivative. Its presence in serum is the result of rapid hydrolysis by plasma butyrylcholinesterase (BChE).

For researchers and drug developers, accurate characterization of articainic acid binding is critical not for toxicity assessments (as it is inactive), but for defining renal clearance mechanisms and understanding the "sink" effect of albumin in patients with altered plasma protein levels.

This guide details the physicochemical shift that occurs during metabolism, the specific protein binding profile of the metabolite, and the mandatory stabilization protocols required to measure it accurately without ex-vivo artifacts.

The Biotransformation Context: A Hydrolytic Shift

To understand the binding characteristics of articainic acid, one must first understand its generation. Articaine is unique among amide anesthetics because it contains a thiophene ring and an ester side chain .

The Metabolic Pathway

Upon entering the systemic circulation, the ester group is rapidly hydrolyzed by serum butyrylcholinesterase (BChE) into articainic acid. This reaction is the rate-limiting step for the clearance of the parent drug but the generation step for the metabolite.

-

Parent: Articaine (Lipophilic, Active, ~95% Protein Bound)

-

Metabolite: Articainic Acid (Hydrophilic, Inactive, ~70% Protein Bound)[1]

Visualization of the Metabolic Cascade

Figure 1: The hydrolytic pathway of Articaine.[1][2][3] Note the conversion from the lipophilic parent to the polar acid metabolite.

Protein Binding Characteristics[4][5][6][7][8]

The Polarity Shift

The hydrolysis of the ester group exposes a free carboxylic acid moiety. This structural change significantly alters the molecule's affinity for plasma proteins.

-

Albumin Interaction: While Articaine binds non-specifically to hydrophobic pockets on Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG), Articainic acid's negative charge at physiological pH leads to a different interaction profile, primarily relying on ionic interactions with albumin.

-

Binding Percentage: While the parent drug is ~95% bound, Articainic acid exhibits a lower binding fraction, approximately 70% (Oertel et al., 1997). This reduction is consistent with the increase in water solubility required for renal elimination.

Comparative Pharmacokinetic Data

| Parameter | Articaine (Parent) | Articainic Acid (Metabolite) | Significance |

| Serum Half-life (t½) | ~20 min | 64 – 120 min | Metabolite accumulates as parent clears. |

| Protein Binding | 94 – 95% | ~70% | Higher free fraction for the metabolite facilitates filtration. |

| Cmax (4% Sol, 80mg) | ~400 µg/L | ~2000 µg/L (delayed) | Metabolite concentrations exceed parent significantly. |

| Elimination Route | Metabolic (Hydrolysis) | Renal (Urine) | Renal impairment affects metabolite clearance, not parent. |

Analytical Protocol: Measuring Binding in Serum

WARNING: The most common error in Articainic acid analysis is ex-vivo hydrolysis . If blood is drawn without an esterase inhibitor, BChE continues to convert Articaine to Articainic acid in the collection tube, artificially inflating the metabolite concentration and skewing binding ratios.

The "Stabilized" Workflow

To ensure scientific integrity, the following protocol must be strictly adhered to.

Step 1: Sample Collection & Stabilization

-

Reagent: Sodium Fluoride (NaF) or Eserine (Physostigmine).

-

Action: Collect blood into tubes pre-coated with NaF (standard Grey Top tubes are often sufficient, but verification of BChE inhibition is recommended).

-

Rationale: NaF inhibits BChE activity, "freezing" the metabolic ratio at the moment of draw.

Step 2: Equilibrium Dialysis (The Gold Standard)

-

Apparatus: RED (Rapid Equilibrium Dialysis) Device.

-

Membrane: 8–10 kDa Molecular Weight Cut-Off (MWCO).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Procedure:

-

Spike serum (if in vitro study) or use patient serum.

-

Load 200 µL serum into the Donor chamber.

-

Load 350 µL PBS into the Receiver chamber.

-

Incubate at 37°C for 4 hours on an orbital shaker.

-

Step 3: LC-MS/MS Quantification

-

Extraction: Protein precipitation with Acetonitrile (ACN) containing internal standard (Articaine-d3).

-

Column: C18 Reverse Phase (Polar retention is necessary for the acid).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids) or Positive Mode (if optimizing for the amine).

Workflow Diagram

Figure 2: Validated workflow for determining free fraction. Note the critical stabilization step at collection.

Data Interpretation & Pitfalls

The "Free Fraction" Trap

When analyzing results, researchers often find higher variability in Articainic acid free fraction compared to Articaine.

-

Cause: Saturation of renal transporters or hypoalbuminemia in clinical populations.

-

Correction: Always normalize binding data against total albumin concentrations measured in the same sample.

Cross-Reactivity

Ensure your LC-MS/MS method achieves baseline separation between Articaine and Articainic acid. In-source fragmentation can sometimes cause the parent drug to mimic the metabolite if not chromatographically resolved.

References

-

Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417-425.

-

Malamed, S. F. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 27-32.

-

Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23.

-

Oertel, R., Berndt, A., & Kirch, W. (1996). Saturable in vitro metabolism of articaine by serum esterases.[2][4] Regional Anesthesia, 21(6), 576-581.

Sources

- 1. Clinical pharmacology and the use of articaine for local and regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

Articainic acid elimination half-life in different patient populations

An In-Depth Technical Guide to the Elimination Half-Life of Articainic Acid in Diverse Patient Populations

Introduction: Beyond the Parent Compound

Articaine stands as a cornerstone of local anesthesia in modern dentistry and other regional procedures, prized for its rapid onset and favorable safety profile.[1] Its unique chemical structure, an amide local anesthetic that also contains an ester group, dictates its metabolic fate.[1][2] Unlike traditional amide anesthetics that rely predominantly on hepatic metabolism, articaine undergoes extensive and rapid hydrolysis in the blood and tissues, catalyzed by nonspecific esterases.[3][4] This reaction yields its primary and pharmacologically inactive metabolite, articainic acid.[5]

The rapid inactivation of the parent drug is a key factor in articaine's low systemic toxicity.[6][7] However, a comprehensive understanding of its safety profile necessitates a thorough examination of the pharmacokinetics of its main metabolite. The elimination half-life of articainic acid is a critical parameter, as its accumulation could, in theory, pose risks in specific patient populations. This guide provides a detailed analysis of the factors influencing the elimination of articainic acid, synthesizing data from pharmacokinetic studies across healthy and special patient populations to offer evidence-based insights for researchers, clinicians, and drug development professionals.

The Metabolic Pathway: From Active Anesthetic to Inactive Metabolite

The defining feature of articaine's metabolism is its efficiency. Approximately 90-95% of an administered dose is hydrolyzed by plasma and tissue esterases, with only a minor fraction (5-10%) undergoing metabolism in the liver.[3][8] This process is significantly faster than the hepatic enzymatic degradation required for anesthetics like lidocaine.[3] The product of this hydrolysis, articainic acid, lacks anesthetic activity and is more water-soluble, preparing it for renal excretion.[7][9]

Figure 1: Metabolic pathway of articaine to articainic acid and subsequent renal elimination.

Pharmacokinetics of Articainic Acid: A Population-Based Analysis

The elimination half-life of articainic acid is markedly different from that of its parent compound. While articaine is cleared from the plasma with a half-life of approximately 20 to 60 minutes, the half-life of articainic acid is significantly longer.[6][9][10]

Healthy Adult Population

In healthy adults, the apparent elimination half-life of articainic acid is consistently reported to be around 2.3 to 2.5 hours following various administration routes, including epidural, topical ophthalmic, and intravenous regional anesthesia.[8][9][11][12][13] This value represents the terminal phase of elimination and is a key indicator of how long the metabolite persists in systemic circulation.

Patients with Hepatic Impairment

The impact of hepatic disease on articaine metabolism is less pronounced than for other amide-type anesthetics.[4] Since the primary metabolic pathway via plasma esterases is extra-hepatic, articaine clearance is not heavily dependent on liver function.[3] Although the synthesis of plasma cholinesterase can be reduced in patients with liver disease, the rapid hydrolysis is thought to be preserved by esterases within erythrocytes.[5][9][14]

-

Causality: The reliance on ubiquitous plasma esterases rather than concentrated hepatic enzymes provides a wider safety margin.[3][4]

-

Insight: While specific pharmacokinetic studies quantifying the articainic acid half-life in this population are limited, the metabolic pathway suggests that significant prolongation is unlikely. Nevertheless, administering the lowest effective dose is a prudent measure in patients with severe hepatic impairment.[15]

Patients with Renal Impairment

Renal function is the most critical factor governing the elimination of articainic acid. The kidneys are the primary route of excretion for the metabolite.[5][9][14] Approximately 75% of articainic acid is excreted unchanged in the urine, with the remaining portion undergoing glucuronidation in the kidneys before excretion.[8][12]

-

Causality: Impaired renal function directly impedes the clearance of articainic acid and its glucuronide conjugate from the bloodstream.

-

Insight: In patients with severe renal failure, the accumulation of these metabolites is a significant theoretical concern.[5][9][14] This can prolong the elimination half-life substantially. Despite this, articaine is often considered a local anesthetic of choice for patients with chronic kidney disease because the parent drug is rapidly converted to an inactive form, minimizing the risk of systemic toxicity from the active agent.[16][17] Close monitoring is still warranted, especially with repeated doses.

Elderly Population

Physiological changes associated with aging can alter drug pharmacokinetics.[4][18] However, studies comparing healthy elderly and young volunteers have shown that the metabolism of articaine is largely age-independent.[9][19][20] Specifically, the maximum concentration (Cmax) and time to reach maximum concentration (tmax) of articainic acid were found to be similar between the two groups.[19][20]

-

Causality: While elderly individuals may have a smaller volume of distribution, which can lead to slightly higher peak serum levels of the parent drug, the enzymatic capacity to hydrolyze articaine to articainic acid does not appear to diminish significantly with age.[19][20]

-

Insight: The data suggest that the elimination half-life of articainic acid is not significantly altered in the healthy elderly population, and dosage adjustments based solely on age are generally not considered necessary.[19]

Pediatric Population

Pharmacokinetic studies in children have demonstrated that they clear articaine efficiently. Research indicates that children exhibit a shorter time to maximum concentration and increased clearance of articaine compared to adults.[9][14] The elimination half-life of the parent drug in children has been reported to be approximately 27 minutes.[21][22]

-

Causality: The metabolic and elimination pathways for articaine appear to be well-developed and highly effective in children.

-

Insight: The rapid clearance of the parent drug implies an equally efficient process for the formation and subsequent elimination of articainic acid. Based on these findings, it has been concluded that there is no need to lower the standard mg/kg dosage of articaine for children aged 4 and older, suggesting that the risk of metabolite accumulation is low.[9][14][23]

Comparative Summary of Articainic Acid Elimination

The following table summarizes the elimination half-life of articainic acid and key pharmacokinetic considerations across different patient populations.

| Patient Population | Reported/Expected Elimination Half-Life of Articainic Acid | Key Considerations |

| Healthy Adults | ~2.3 - 2.5 hours[8][9][13] | Baseline for comparison. |

| Hepatic Impairment | Not significantly altered (expected) | Metabolism is primarily extra-hepatic.[3][4] Caution is still advised with severe disease.[15] |

| Renal Impairment | Significantly prolonged (expected) | Elimination is highly dependent on renal function.[9] Risk of metabolite accumulation.[5][14] |

| Elderly | Not significantly altered[19][20] | Metabolism of articaine is age-independent.[9] |

| Pediatric (>4 years) | Not significantly altered (expected) | Increased clearance of parent drug compared to adults.[9][14] |

Protocol for Pharmacokinetic Assessment of Articainic Acid

Determining the elimination half-life of articainic acid requires a rigorously designed pharmacokinetic study. The protocol must account for the rapid in vivo and potential ex vivo metabolism of the parent compound, articaine.

Step-by-Step Experimental Workflow

-

Study Design and Subject Recruitment:

-

Enroll subjects from the target population (e.g., healthy adults, patients with documented renal impairment).

-

Employ a parallel-group design for comparing different populations.

-

Obtain informed consent and ensure adherence to ethical guidelines.

-

-

Drug Administration and Dosing:

-

Administer a standardized dose of articaine via a clinically relevant route (e.g., submucosal infiltration).

-

-

Blood Sample Collection:

-

Collect serial venous blood samples into tubes containing an appropriate anticoagulant.

-

A typical schedule includes a pre-dose sample and multiple samples at timed intervals post-dose (e.g., 5, 10, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours) to capture the absorption, distribution, metabolism, and elimination phases.[10]

-

-

Sample Processing (Self-Validating Step):

-

CRITICAL: Immediately place blood samples on ice and process them rapidly to prevent the ongoing ex vivo hydrolysis of articaine by plasma esterases, which would artificially inflate articainic acid concentrations.[1][6][24]

-

Centrifuge samples at 4°C to separate plasma.

-

Immediately freeze the plasma at -20°C or lower until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of articaine and articainic acid in plasma.[25][26][27]

-

Sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from plasma matrix components.[27]

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentrations of articainic acid versus time for each subject.

-

Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental or compartmental analysis of the concentration-time data.

-

Calculate key pharmacokinetic parameters, including the terminal elimination rate constant (λz) and the elimination half-life (t½ = ln(2)/λz).

-

Figure 2: Experimental workflow for determining the elimination half-life of articainic acid.

Conclusion and Future Directions

The elimination of articainic acid, the inactive metabolite of articaine, is a robust process that is largely unaffected by hepatic function or age in healthy individuals. The elimination half-life in these populations is consistently around 2.3-2.5 hours. The pediatric population also demonstrates highly efficient clearance. The primary variable influencing the elimination of articainic acid is renal function. Patients with severe renal impairment are at risk for accumulation of the metabolite, which necessitates caution and careful monitoring when using articaine.

While the theoretical risks are well-grounded in metabolic principles, there is a clear need for further clinical research to precisely quantify the prolongation of articainic acid's half-life across different stages of chronic kidney disease. Such studies would provide invaluable data for refining dosing strategies and would solidify the already strong safety credentials of articaine, ensuring its optimal use across the full spectrum of patient populations.

References

-

Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. [Link]

-

van Oss, G. E. C. M., Vree, T. B., Baars, A. M., Termond, E. F. S., & Booij, L. H. D. J. (2010). Clinical pharmacology and the use of articaine for local and regional anaesthesia. ResearchGate. [Link]

-

Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417–425. [Link]

-

Oertel, R., Ebert, U., Rahn, R., & Kirch, W. (1999). The effect of age on pharmacokinetics of the local anesthetic drug articaine. Regional Anesthesia and Pain Medicine, 24(6), 524–528. [Link]

-

Oertel, R., Ebert, U., Rahn, R., & Kirch, W. (1999). The Effect of Age on Pharmacokinetics of the Local Anesthetic Drug Articaine. Regional Anesthesia and Pain Medicine. [Link]

-

Wikipedia. (n.d.). Articaine. Wikipedia. [Link]

-

Septodont. (n.d.). Articaine and Lidocaine: how their chemical properties can impact your clinical use. Septodont. [Link]

-

Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia. [Link]

-

Tsvetanov, T., Pechlivanov, D., Tomov, D., & Zhelyazkov, C. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. ResearchGate. [Link]

-

Tsvetanov, T., Pechlivanov, D., Tomov, D., & Zhelyazkov, C. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. Farmacia Journal, 70(4), 747-752. [Link]

-

van Oss, G. E., Vree, T. B., Baars, A. M., Termond, E. F., & Booij, L. H. (1989). Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration. European Journal of Anaesthesiology, 6(1), 49–56. [Link]

-

Mustafa, G., et al. (2024). The Articaine Era: Reassessing Pediatric Local Anesthesia - A Review. IOSR Journal of Dental and Medical Sciences, 23(8), 1-8. [Link]

-

AAPD. (n.d.). ARTICAINE FOR PEDIATRIC PATIENTS Clinical tip. American Academy of Pediatric Dentistry. [Link]

-

Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Dove Medical Press. [Link]

-

Das, S., et al. (2021). Articaine: Opening up a New Vista for Pediatric Dentists. ResearchGate. [Link]

-

van Oss, G. E., Vree, T. B., Baars, A. M., Termond, E. F., & Booij, L. H. (1999). Clinical pharmacology and the use of articaine for local and regional anaesthesia. PubMed. [Link]

-

Daskalov, H., et al. (2021). Local anesthetics for the Nephrologist. Clinical Kidney Journal. [Link]

-

Thevelin, S., et al. (2015). A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. ResearchGate. [Link]

-

Septodont. (2021). Articaine and Lidocaine: How their chemical properties can impact your clinical use. Septodont. [Link]

-

Popa, D. S., et al. (2015). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. International Journal of Drug Development and Technology. [Link]

-

Balasubramanian, L., et al. (2023). Adverse Events of 4% Articaine in Children below 4 Years of Age: An Observational Study. International Journal of Clinical Pediatric Dentistry. [Link]

-

Inibsa Dental. (n.d.). Aspects of Pain Control for Patients With Kidney and Liver Problems. Inibsa Dental. [Link]

-

Daskalov, H., et al. (2021). Local anesthetics for the Nephrologist. Oxford Academic. [Link]

-

Tong, H. J., et al. (2022). Adverse effects of articaine versus lidocaine in pediatric dentistry: a meta-analysis. European Journal of Paediatric Dentistry. [Link]

-

Vree, T. B., et al. (2000). Regional metabolism of articaine in 10 patients undergoing intravenous regional anaesthesia during day case surgery. British Journal of Clinical Pharmacology. [Link]

-

Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical Pharmacokinetics of Articaine. R Discovery. [Link]

-

Popa, D. S., et al. (2015). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. Semantic Scholar. [Link]

-

FDA. (2021). Office of Clinical Pharmacology Review NDA 218643 Cyklx. FDA. [Link]

-

Isen, D. (2016). An Observation on the Superiority of Articaine versus Lidocaine in Dental Anesthesia. Dentaltown. [Link]

- Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical Pharmacokinetics of Articaine. CoLab.

-

FDA. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

Stanford Medicine. (2018). Anesthesia Metabolism in Geriatric Patients. Stanford University School of Medicine. [Link]

Sources

- 1. Clinical Pharmacokinetics of Articaine | CoLab [colab.ws]

- 2. Articaine - Wikipedia [en.wikipedia.org]

- 3. cdn.vivarep.com [cdn.vivarep.com]

- 4. cdn.vivarep.com [cdn.vivarep.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijddt.com [ijddt.com]

- 8. researchgate.net [researchgate.net]

- 9. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regional metabolism of articaine in 10 patients undergoing intravenous regional anaesthesia during day case surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology and the use of articaine for local and regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. dovepress.com [dovepress.com]

- 15. Aspects of Pain Control for Patients With Kidney and Liver Problems [inibsa.com]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. radiusanesthesia.com [radiusanesthesia.com]

- 19. The effect of age on pharmacokinetics of the local anesthetic drug articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rapm.bmj.com [rapm.bmj.com]

- 21. iosrjournals.org [iosrjournals.org]

- 22. Adverse Events of 4% Articaine in Children below 4 Years of Age: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.vivarep.com [cdn.vivarep.com]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. researchgate.net [researchgate.net]

- 26. farmaciajournal.com [farmaciajournal.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Articainic Acid as a Specific Biomarker for Monitoring Articaine Compliance

Introduction: The Need for Robust Articaine Monitoring

Articaine is a widely used local anesthetic, particularly in dentistry, valued for its rapid onset and intermediate duration of action.[1] As with any therapeutic agent, ensuring patient compliance and understanding its in-vivo exposure are critical for both clinical efficacy and safety, especially in the context of clinical trials or specialized pain management protocols. Direct monitoring of articaine in biological fluids presents a significant analytical challenge due to its rapid metabolism. The drug is quickly hydrolyzed by plasma esterases, leading to a short elimination half-life of approximately 20 minutes.[2] This rapid clearance makes the parent drug a suboptimal biomarker for assessing patient compliance over a broader timeframe.

This application note details a robust and validated methodology for monitoring articaine compliance by quantifying its primary, inactive metabolite, articainic acid. Due to its longer pharmacokinetic profile, articainic acid serves as a more reliable indicator of a patient's exposure to the parent drug.

Biomarker Rationale: Why Articainic Acid?

The primary pathway for articaine biotransformation is the hydrolysis of its ester group by plasma esterases, which converts it into articainic acid.[3][4] This metabolite is pharmacologically inactive and is subsequently eliminated by the kidneys.[4][5]

Key pharmacokinetic parameters underscore the superiority of articainic acid as a biomarker:

-

Parent Drug (Articaine): The elimination half-life is very short, around 20-25 minutes.[2][5] This means that within a few hours post-administration, articaine concentrations in plasma can fall below the limit of detection, even if the patient is compliant.

-

Metabolite (Articainic Acid): The apparent half-life of articainic acid is significantly longer, approximately 2.5 hours.[5][6] This extended detection window provides a more comprehensive and forgiving timeframe to assess whether a patient has been administered the drug.

Therefore, the presence and concentration of articainic acid in a biological sample (e.g., plasma, urine) offer a more accurate and reliable history of articaine administration than the parent drug itself.

Caption: Metabolic pathway of articaine to articainic acid.

Analytical Methodology: LC-MS/MS Quantification

For the sensitive and specific quantification of articainic acid in biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7][8] This technique offers unparalleled selectivity by monitoring specific precursor-to-product ion transitions, effectively minimizing interference from complex sample matrices.

Principle: The methodology involves three key stages:

-

Sample Preparation: Extraction of articainic acid from the biological matrix (e.g., plasma) and removal of interfering substances like proteins.

-

Chromatographic Separation: Separation of the analyte from other components using a high-performance liquid chromatography (HPLC) column.

-

Mass Spectrometric Detection: Ionization of the analyte and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Detailed Protocol: Quantification of Articainic Acid in Human Plasma

This protocol provides a validated starting point for the quantification of articainic acid. Laboratories should perform their own full validation according to regulatory guidelines.[9]

4.1. Materials and Reagents

-

Articainic acid certified reference material

-

Articainic acid-d3 (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

4.2. Sample Preparation: Protein Precipitation A simple and effective method for sample clean-up is protein precipitation.[10]

-

Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of internal standard (IS) working solution (e.g., articainic acid-d3 at 100 ng/mL).

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

4.3. LC-MS/MS Instrumentation and Parameters The following tables provide example parameters that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Articainic Acid and IS

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

|---|---|---|---|

| Articainic Acid | 271.1 | 225.1 | 25 |

| Articainic Acid (Quantifier) | 271.1 | 181.1 | 30 |

| Articainic Acid-d3 (IS) | 274.1 | 228.1 | 25 |

Assay Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[11] Validation should be performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][12] The core parameters to assess are outlined below.

Table 4: Summary of Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) | Purpose |

|---|---|---|

| Selectivity | No significant interference at the LLOQ from ≥6 unique matrix sources. | Ensures the method is measuring only the intended analyte.[12] |

| Linearity | Calibration curve with r² ≥ 0.99 using a weighted linear regression. | Establishes the relationship between concentration and instrument response. |

| Accuracy & Precision | Replicate (n≥5) QC samples at ≥4 levels; Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). | Confirms the method's closeness to the true value and its repeatability.[9] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). | Defines the reliable lower boundary of the assay. |

| Matrix Effect | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. CV ≤ 15%. | Evaluates the impact of matrix components on analyte ionization. |

| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). Recovery within ±15% of nominal. | Ensures sample integrity during handling and storage. |

Workflow and Data Interpretation

The overall process from sample collection to compliance assessment follows a structured path designed to ensure data integrity and traceability.

Caption: End-to-end bioanalytical workflow for compliance monitoring.

Interpreting the Results: The quantitative result for articainic acid directly informs the compliance assessment.

-

Result > LLOQ: A concentration above the Lower Limit of Quantification confirms that the patient has been exposed to articaine within a timeframe consistent with the metabolite's pharmacokinetic profile.

-

Result < LLOQ (Not Detected): This result suggests non-compliance or that the administration occurred outside the detection window of the assay.

Conclusion

Monitoring patient compliance is essential for the successful development and clinical application of therapeutic agents like articaine. Due to the parent drug's rapid metabolism, its primary metabolite, articainic acid, serves as a more robust and reliable biomarker. The validated LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of articainic acid in biological matrices. This enables researchers and clinicians to confidently assess articaine compliance, thereby ensuring data integrity in clinical trials and optimizing patient care.

References

-

ResearchGate. Metabolism of articaine into articainic acid and articainic acid glucoronide. Available at: [Link]

-

PubMed. Clinical pharmacology and the use of articaine for local and regional anaesthesia. Available at: [Link]

-

ResearchGate. Clinical pharmacology and the use of articaine for local and regional anaesthesia | Request PDF. Available at: [Link]

-

Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

-

MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]

-

PharmaInfo. Articaine in Dentistry. Available at: [Link]

-

CORE. Analytical methods for quantification of tranexamic acid in biological fluids. Available at: [Link]

-

SciELO España. Comparative study of the anesthetic efficacy of 4% articaine versus 2% lidocaine in inferior alveolar nerve block during. Available at: [Link]

-

ResearchGate. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study | Request PDF. Available at: [Link]

-

PubMed. Clinical pharmacokinetics of articaine. Available at: [Link]

-

Farmacia Journal. A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. Available at: [Link]

-

PubMed. A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood. Available at: [Link]

-

American Society of Anesthesiologists (ASA). Standards for Basic Anesthetic Monitoring. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

-

NYSORA. Monitoring, Documentation, and Consent for Regional Anesthesia Procedures. Available at: [Link]

-

ResearchGate. (PDF) A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. Available at: [Link]

-

U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

-

PubMed. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. Available at: [Link]

-

ResearchGate. (PDF) Guideline Implementation: Local Anesthesia. Available at: [Link]

-

National Institutes of Health (NIH). Recommendations for standards of monitoring during anaesthesia and recovery 2015 : Association of Anaesthetists of Great Britain and Ireland. Available at: [Link]

-

ORBi. Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with. Available at: [Link]

-

The Royal College of Anaesthetists. Recommendations for standards of monitoring during anaesthesia and recovery 2015. Available at: [Link]

-

KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available at: [Link]

Sources

- 1. scielo.isciii.es [scielo.isciii.es]

- 2. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Clinical pharmacology and the use of articaine for local and regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 8. mdpi.com [mdpi.com]

- 9. fda.gov [fda.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. hhs.gov [hhs.gov]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Note: Quantitative Analysis of Articainic Acid in Preclinical Species via LC-MS/MS

Executive Summary & Scientific Rationale

Articaine is a unique amide-type local anesthetic containing a thiophene ring and an additional ester linkage.[1] Unlike typical amides (e.g., lidocaine) metabolized hepatically, articaine is rapidly hydrolyzed by plasma carboxylesterases (specifically butyrylcholinesterase, BChE) into its primary inactive metabolite, articainic acid .

In preclinical safety and pharmacokinetic (PK) studies (rat, dog, pig), the quantitation of articainic acid is critical because:

-

Systemic Exposure: Articainic acid accumulates systemically at concentrations 5–10x higher than the parent drug due to the rapid hydrolysis of articaine (

min). -

Toxicological Relevance: While inactive as an anesthetic, high circulating levels of the metabolite must be monitored to rule out off-target toxicity in renal clearance pathways.

The Bioanalytical Challenge (The "Esterase Trap"): The primary failure mode in this assay is ex vivo hydrolysis. Blood esterases remain active after sampling. If blood is collected into standard EDTA tubes without stabilization, articaine continues to convert to articainic acid, causing a negative bias for the parent and a positive bias for the metabolite . This protocol details a rigorous stabilization and LC-MS/MS workflow to ensure data integrity.

Critical Sample Stabilization Protocol (The "Trustworthiness" Pillar)

Standard sodium fluoride (NaF) collection is often insufficient for the rapid hydrolysis rates seen in rat and dog blood. This protocol utilizes immediate acidification.

Reagents

-

Stabilizer Solution: 1.0 M Citric Acid or 0.5 M Sodium Bisulfate (pH < 3).

-

Collection Tubes: Pre-chilled

EDTA tubes.

Workflow

-

Blood Draw: Collect blood directly into pre-chilled EDTA tubes.

-

Immediate Chill: Place tubes on wet ice (

) immediately. Do not exceed 10 minutes between draw and processing. -

Plasma Separation: Centrifuge at

for 10 min at -

Acidification (Critical Step):

-

Transfer plasma to a cryovial.

-

Immediately add 10% v/v of Stabilizer Solution (e.g.,

Citric Acid per -

Vortex gently. This lowers pH to ~4.0, inhibiting BChE activity.

-

-

Storage: Store at

.

Analytical Methodology: LC-MS/MS

Chromatographic Strategy

Articaine (Parent) and Articainic Acid (Metabolite) share a common fragmentation pathway (loss of the thiophene-ester side chain). Both produce a dominant fragment at m/z 86 . Therefore, chromatographic resolution is mandatory to prevent cross-talk, even though their precursor masses differ (285 vs. 271).

-

Column: Phenomenex Kinetex C18 (100 × 3.0 mm, 1.7 µm) or Waters ACQUITY BEH C18.

-

Why? Core-shell or hybrid particles provide the peak capacity needed to separate the polar metabolite from the hydrophobic parent.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode).

Table 1: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Articaine | 285.1 | 86.2 | 30 | 18 | Quantifier |

| 285.1 | 58.2 | 30 | 32 | Qualifier | |

| Articainic Acid | 271.1 | 86.2 | 30 | 20 | Quantifier |

| 271.1 | 101.1 | 30 | 15 | Qualifier | |

| Articaine-d7 (IS) | 292.1 | 93.2 | 30 | 18 | Internal Std |

> Note: If deuterated Articaine is unavailable, Lidocaine-d10 (245.2 -> 96.2) is a suitable analog IS due to structural similarity.

Detailed Experimental Protocol

Step 1: Standard Preparation

-

Prepare stock solutions of Articaine and Articainic Acid at 1 mg/mL in Methanol.

-

Create a calibration curve (1.0 – 2000 ng/mL) in acidified blank plasma (match the matrix of your samples).

Step 2: Sample Extraction (Protein Precipitation)

We use PPT (Protein Precipitation) for high throughput. Acidified methanol is used to ensure the metabolite remains soluble and esterases are denatured instantly.

-

Thaw acidified plasma samples on ice.

-

Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.

-

Add 20 µL of Internal Standard working solution (500 ng/mL Articaine-d7 in water).

-

Add 200 µL of Ice-Cold 0.1% Formic Acid in Methanol .

-

Why Formic Acid? Maintains acidic pH during extraction to prevent hydrolysis.

-

-

Vortex vigorously for 2 minutes.

-

Centrifuge at

for 15 minutes at -

Transfer 100 µL of supernatant to a clean plate.

-

Dilute with 100 µL of Water (Milli-Q) to match initial mobile phase conditions (prevents peak fronting).

Step 3: LC Gradient

Table 2: Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Load/Desalt |

| 0.5 | 5 | Hold |

| 3.5 | 95 | Elution of Articaine |

| 4.5 | 95 | Wash |

| 4.6 | 5 | Re-equilibration |

| 6.0 | 5 | End |

> Elution Order: Articainic Acid (polar) elutes early (~1.8 min); Articaine (hydrophobic) elutes later (~3.2 min).

Workflow Visualization

The following diagram illustrates the critical path from animal dosing to data generation, highlighting the stabilization checkpoint.

Caption: Workflow highlighting the critical inhibition of BChE esterase to prevent ex vivo conversion of Articaine to Articainic Acid.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following validation parameters must be met (based on FDA/EMA Bioanalytical Guidelines):

-

Stability Assessment:

-

Bench-top Stability: Assess Articaine in non-acidified vs. acidified plasma at Room Temperature for 4 hours. Expect >20% loss in non-acidified samples.

-

Freeze-Thaw: 3 cycles at

.

-

-

Matrix Effect:

-

Articainic acid is polar and elutes early. Check for ion suppression from phospholipids. If suppression >20%, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.

-

-

Linearity:

-

required.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -